molecular formula C9H12O2 B1268211 2-Pentanone, 1-(2-furyl)- CAS No. 20907-03-3

2-Pentanone, 1-(2-furyl)-

Cat. No. B1268211
CAS RN: 20907-03-3
M. Wt: 152.19 g/mol
InChI Key: NIVNFVHGZUNULS-UHFFFAOYSA-N
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Description

“2-Pentanone, 1-(2-furyl)-” is an aromatic ketone . It is a natural product found in Polygala senega . It is typically a colorless, volatile liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “2-Pentanone, 1-(2-furyl)-” is C9H12O2 . The InChI code is 1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 . The molecular weight is 152.19 g/mol .


Physical And Chemical Properties Analysis

“2-Pentanone, 1-(2-furyl)-” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a topological polar surface area of 30.2 Ų .

Scientific Research Applications

Application 1: Furfural Upgrading by Aldol Condensation with Ketones

    Summary of the Application

    The compound “2-Pentanone, 1-(2-furyl)-” is used in the upgrading of furfural, a biomass-derived platform chemical, through aldol condensation reactions with ketones . This process is crucial for producing fuels and chemicals from renewable resources .

    Methods of Application or Experimental Procedures

    The aldol condensation reactions between furfural and various ketones were studied in a flow reactor at 373 K and 100 psi . Specific rates for the reaction of acetone and furfural were measured on different catalysts and found to be highest on CaO/MgAl2O4 . The presence of CO2 and H2O did not affect the stability of the CaO/MgAl2O4 catalyst .

    Results or Outcomes

    While aldol condensation rates between furfural and either 2-pentanone and decanal approached that of acetone, rates for 4-heptanone and 2,5-heptanedione were significantly lower . The selectivity to aldol products is affected by the relative rates of the aldol-condensation and the Cannizzaro reactions .

Application 2: Chemical Transformation of Sugars

    Summary of the Application

    The compound “2-Pentanone, 1-(2-furyl)-” is used in the chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose) . This is an important and explored reaction pathway due to its availability in biomass primary compounds .

    Methods of Application or Experimental Procedures

    The transformation of sugars into various bio-based value-added chemicals have been extensively and widely explored, with special interests on developing environmentally friendly processes involving mineral acids, bases, etc . Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .

    Results or Outcomes

    Furfural is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals . The annual production of furfural is about 300,000 tonnes per year .

Application 3: Conversion of Furfural to 1,2-Pentanediol

    Summary of the Application

    The compound “2-Pentanone, 1-(2-furyl)-” is used in the conversion of furfural to 1,2-pentanediol . This process is of high interest in order to reduce dependence on non-renewable resources .

    Methods of Application or Experimental Procedures

    Colloidal ruthenium nanoparticles stabilized with polyvinylpyrrolidone in situ modified with different organic compounds are able to produce 1,2-pentanediol directly from furfural . The reaction was carried out at 125 °C under 20 bar of H2 pressure .

    Results or Outcomes

    The process resulted in a 36% selectivity for the production of 1,2-pentanediol directly from furfural . This compound has applications as monomers for polymer synthesis such as polyesters, polyurethanes, and polyamides, as well as potential fuels, or solvents .

Safety And Hazards

The safety data sheet for “2-Pentanone, 1-(2-furyl)-” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment as required and to handle it in a well-ventilated area .

properties

IUPAC Name

1-(furan-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNFVHGZUNULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337000
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 1-(2-furyl)-

CAS RN

20907-03-3
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DRFG YENER, C ACAR - nek.istanbul.edu.tr
Acar, C.(2018). Mantar Tedavisine Yardımcı Yenilikçi Kozmetik Formülasyonlar Geliştirilmesi ve Etkinliğinin Test Edilmesi. İstanbul Üniversitesi Sağlık Bilimleri Enstitüsü, Farmasötik …
Number of citations: 0 nek.istanbul.edu.tr

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